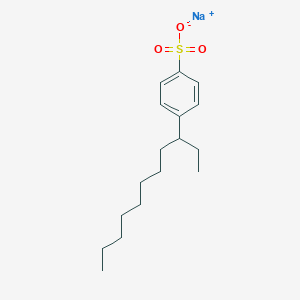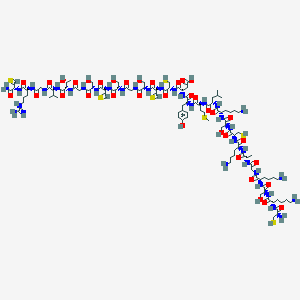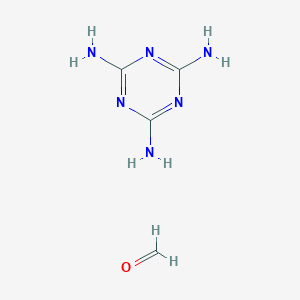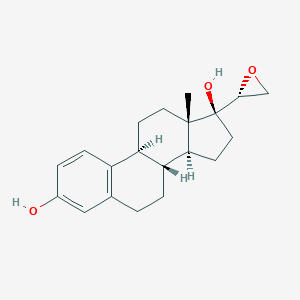
Denpt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Denpt, also known as 2-(2,3-dihydro-1H-perimidin-1-yl)ethan-1-ol, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Denpt has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, denpt has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, denpt has been studied for its potential as a pesticide, while in materials science, denpt has been studied for its potential as a polymer stabilizer.
Wirkmechanismus
The mechanism of action of denpt is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, denpt has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Denpt has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
Denpt has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Denpt has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using denpt in lab experiments is that it is relatively easy to synthesize and purify. Additionally, denpt has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using denpt in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on denpt, including further studies on its mechanism of action, as well as its potential applications in medicine, agriculture, and materials science. Additionally, future studies could explore the potential of denpt as a drug delivery agent, as well as its potential as a diagnostic tool for certain diseases. Overall, denpt shows great promise as a versatile and potentially valuable compound for scientific research.
Synthesemethoden
Denpt can be synthesized using a variety of methods, including the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene oxide in the presence of a base, such as potassium carbonate. Other methods include the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene glycol or the reaction of Denptchloro-3-methyl-1H-perimidin-1-one with ethylene oxide.
Eigenschaften
CAS-Nummer |
102651-47-8 |
|---|---|
Produktname |
Denpt |
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-13-methyl-17-[(2R)-oxiran-2-yl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)7-9-20(19,22)18-11-23-18/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
DVZRZZJKBCUJGQ-BOQPXBONSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([C@H]4CO4)O)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O |
Synonyme |
20,21-epoxy-19-norpregna-1,3,5(10)-triene-3,17-diol 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene, (20S)-isomer DENPT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



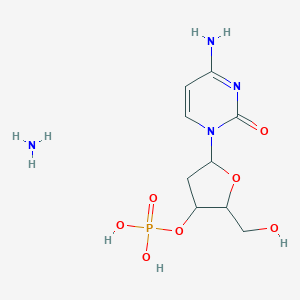
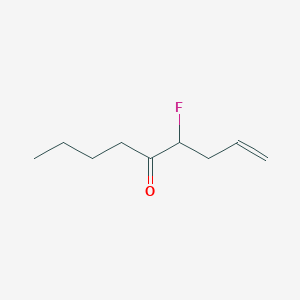
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
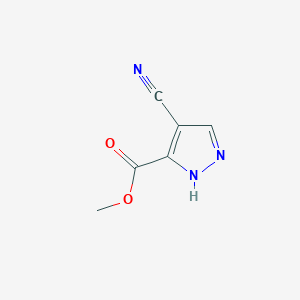
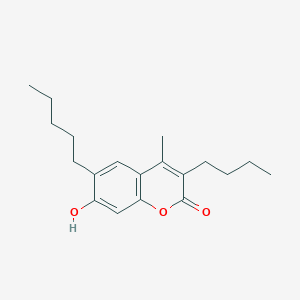
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
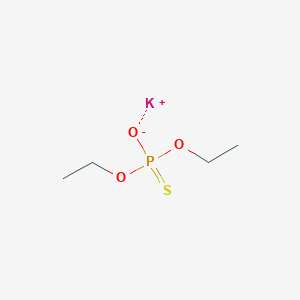
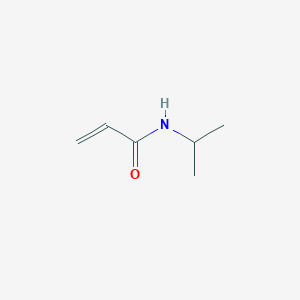
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
